molecular formula C17H19NOS B411226 Tetradecyl butyrate CAS No. 6221-98-3

Tetradecyl butyrate

Cat. No.: B411226
CAS No.: 6221-98-3
M. Wt: 285.4g/mol
InChI Key: JNIBZUYKQDGFIT-UHFFFAOYSA-N
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Description

Tetradecyl butyrate is a synthetic ester of butyric acid, a short-chain fatty acid (SCFA) with well-documented biological significance. Butyrate is a major metabolite produced by gut microbiota through the fermentation of dietary fibers and is recognized for its role as a histone deacetylase (HDAC) inhibitor and an agonist for certain G-protein-coupled receptors (GPCRs) like GPR41, GPR43, and GPR109a. These mechanisms underpin butyrate's extensive research value in areas including immunomodulation, intestinal barrier function, and cellular energy metabolism. Building on this foundation, this compound serves as a valuable chemical tool for researchers. Its elongated carbon chain enhances lipophilicity, making it particularly useful for studies in lipid membrane interactions, prodrug development, and as a standard in analytical chemistry. This compound is provided exclusively for laboratory research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tetradecyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20-18(19)16-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRBCTVJSVTCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Chemistry and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating tetradecyl butyrate (B1204436) from potential impurities or other components in a mixture, and for its quantitative determination.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds, including esters like tetradecyl butyrate. GC separates compounds based on their volatility and interaction with a stationary phase within a column. For this compound, GC can be used to assess its purity and identify it within complex matrices. The high molecular weight of this compound (284.48 g/mol chemicalbook.inbldpharm.com) suggests it would be amenable to GC analysis, particularly on non-polar or mid-polarity columns.

When coupled with Mass Spectrometry (MS), GC-MS provides definitive identification through fragmentation patterns and molecular ion information. GC-MS analysis of this compound can yield characteristic mass spectra that aid in its confirmation. While specific fragmentation data for this compound from literature searches is limited, typical ester fragmentation includes the cleavage of the alkyl chain and the acyl group. For example, the butyryl cation (m/z 87) or fragments related to the tetradecyl chain could be observed. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound (NIST Number 280438) nih.gov. GC-MS is a standard technique for identifying compounds in various applications, from forensic science to food analysis sepscience.comworktribe.comnih.govmdpi.com.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) Applications

High-Performance Liquid Chromatography (HPLC) is another crucial technique, particularly useful for compounds that may not be sufficiently volatile or thermally stable for GC, or for analyzing samples in complex matrices like biological fluids. Reversed-phase HPLC (RP-HPLC), often using C18 stationary phases, is well-suited for separating esters based on their hydrophobicity. This compound, with its long alkyl chain, would exhibit significant retention on RP-HPLC columns.

LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, offering high sensitivity and specificity. LC-MS is widely applied for quantifying short-chain fatty acids (SCFAs) and their derivatives in biological samples researchgate.netnih.govresearchgate.netmdpi.comtum.de. While these studies focus on shorter chain acids, the principles apply to longer chain esters. LC-MS can detect this compound by identifying its molecular ion or characteristic adducts, such as [M+H]⁺ at m/z 285.27883 uni.lu. The technique is valuable for analyzing metabolites and complex mixtures in various fields, including food and pharmaceutical analysis researchgate.netopenaccessjournals.comamericanpharmaceuticalreview.comnih.gov.

Development of Specialized Chromatographic Columns and Stationary Phases (e.g., Ionic Liquid Phases)

The development of specialized chromatographic columns and stationary phases, such as those incorporating ionic liquids (ILs), offers enhanced selectivity and performance. Ionic liquids are salts that are liquid at or below 100°C and possess unique tunable properties. In GC, ILs are utilized as stationary phases, offering a wide range of polarities and high thermal stability, which can improve the separation of analytes with similar structures novapublishers.comchromatographyonline.comnsf.govresearchgate.netresearchgate.net. For instance, phosphonium-based ILs like trihexyl(tetradecyl)phosphonium chloride have been investigated for their application as GC stationary phases due to their unique selectivity and thermal stability, potentially exceeding 300°C in some immobilized forms chromatographyonline.comnsf.govresearchgate.net.

In HPLC, ILs can be used as mobile phase additives or as components of stationary phases (SCILs) to modify selectivity through dual mechanisms of hydrophobicity and ionic interactions novapublishers.com. The tunability of ILs allows for the design of stationary phases tailored for specific separations, which could be beneficial for resolving this compound from closely related compounds or impurities.

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone for structural elucidation. ¹H NMR provides information about the number and types of hydrogen atoms and their chemical environments, while ¹³C NMR reveals the carbon skeleton.

For this compound, ¹H NMR is expected to show characteristic signals for the ester group and the alkyl chains. The spectrum would typically include:

A triplet for the methyl protons of the butyrate group (CH₃-CH₂-COO-), likely around 0.9-1.0 ppm.

A sextet or multiplet for the methylene (B1212753) protons adjacent to the butyrate methyl group (CH₃-CH₂-COO-), around 1.6-1.7 ppm.

A triplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-), likely in the range of 4.0-4.2 ppm.

A series of overlapping multiplets for the methylene groups of the long tetradecyl chain (-CH₂-), typically found between 1.2-1.4 ppm.

A triplet for the terminal methyl group of the tetradecyl chain, expected around 0.8-0.9 ppm.

¹³C NMR would confirm the presence of the ester carbonyl carbon (around 170-175 ppm) and the distinct carbon environments of the tetradecyl chain and the butyrate moiety researchgate.netresearchgate.netmdpi.comnih.gov. NMR is also employed for quantitative analysis (qNMR) of compounds, offering high accuracy and precision researchgate.netresearchgate.net.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules, thereby identifying functional groups.

In IR spectroscopy, this compound would exhibit a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹ spectroscopyonline.comresearchgate.net. Other significant IR absorptions would include C-H stretching vibrations for the aliphatic methylene and methyl groups (around 2850-2960 cm⁻¹) and C-O stretching vibrations associated with the ester linkage (around 1150-1250 cm⁻¹) spectroscopyonline.comresearchgate.netmdpi.com.

Raman spectroscopy can complement IR data by providing information on different vibrational modes, often with higher sensitivity for symmetric vibrations and non-polar bonds. While specific Raman spectra for this compound are not detailed in the search results, the technique is generally used for molecular structure elucidation and can detect characteristic ester carbonyl vibrations googleapis.comacs.org.

Data Table: Spectroscopic Characterization of this compound

TechniqueCharacteristic Signal/BandExpected Wavenumber/Frequency (cm⁻¹) or Chemical Shift (ppm)Reference
¹H NMR Butyrate CH₃~0.9-1.0 ppm (triplet) researchgate.net
Butyrate CH₂ (adjacent to CH₃)~1.6-1.7 ppm (multiplet) researchgate.net
Ester -O-CH₂~4.0-4.2 ppm (triplet) researchgate.net
Tetradecyl CH₂~1.2-1.4 ppm (multiplets) researchgate.net
Tetradecyl CH₃~0.8-0.9 ppm (triplet) researchgate.net
¹³C NMR Carbonyl Carbon (C=O)~170-175 ppm researchgate.net
IR Spectroscopy Ester C=O Stretch~1730-1750 cm⁻¹ spectroscopyonline.comresearchgate.net
Aliphatic C-H Stretch~2850-2960 cm⁻¹ spectroscopyonline.comresearchgate.net
Ester C-O Stretch~1150-1250 cm⁻¹ spectroscopyonline.comresearchgate.net
GC-MS Molecular Ion (M⁺)m/z 284 nih.gov
Butyryl Fragmentm/z 87(General)

Compound Name List:

this compound

Tetradecyl butanoate

Butanoic acid, tetradecyl ester

Butyric acid, tetradecyl ester

Advanced Microscopic and Elemental Analysis for Material Characterization

Elemental Analysis

Elemental analysis is a critical quantitative technique used to determine the precise elemental composition and purity of a chemical compound measurlabs.commt.comunipd.itvelp.com. The most common methods, such as CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, involve the combustion of a sample at high temperatures in an oxygen-rich environment. This process converts the elements within the sample into gaseous compounds (e.g., CO2, H2O, N2, SO2), which are then separated and quantified using detectors measurlabs.commt.comvelp.com. Oxygen content is often determined indirectly. Elemental analysis provides essential data for confirming the empirical formula and assessing the purity of synthesized compounds measurlabs.commt.comunipd.itvelp.com.

The molecular formula of this compound is C18H36O2. Based on this formula, the theoretical elemental composition can be calculated:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Weight Percentage (%)
Carbon12.01118216.19876.00
Hydrogen1.0083636.28812.75
Oxygen15.999231.99811.25
Total 284.484 100.00

Note: Theoretical elemental composition calculated based on the molecular formula C18H36O2.

Specific experimental elemental analysis data for this compound, such as results from CHNS analysis, were not found in the reviewed literature. Such experimental data would serve to validate the theoretical composition and confirm the purity of a sample.

Advanced Microscopic Analysis

Advanced microscopic techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), are indispensable for characterizing the morphology, surface topography, and structural details of materials at high resolutions afmworkshop.comnumberanalytics.comnanosurf.cominfinitalab.comslideshare.net.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to scan the sample surface, generating detailed images of surface topography and morphology. It can also provide compositional information, often through Energy-Dispersive X-ray Spectroscopy (EDX) afmworkshop.comnumberanalytics.cominfinitalab.com. SEM is valuable for examining surface roughness, material homogeneity, and elemental distribution.

Transmission Electron Microscopy (TEM) employs transmitted electrons to achieve very high magnifications and resolutions, providing insights into the internal structure, crystallography, and defects within a sample afmworkshop.comnumberanalytics.comslideshare.net.

Atomic Force Microscopy (AFM) uses a physical probe to scan the sample surface, measuring short-range forces to create quantitative topographic maps. It is capable of resolving features at the nanometer and even atomic scale and can also probe local mechanical properties afmworkshop.comnumberanalytics.comnanosurf.com.

These techniques are typically applied to solid materials. For a compound like this compound, which is generally a liquid or low-melting solid, microscopic analysis would be relevant if the compound were studied in the form of thin films, solid-state aggregates, or within a formulated matrix where its physical structure could be visualized. However, specific experimental findings from SEM, TEM, or AFM analyses directly pertaining to this compound were not identified in the literature search.

Role in Biological Systems and Environmental Dynamics

Natural Occurrence and Ecological Significance of Butyrate (B1204436) Esters

Butyrate esters are a class of volatile organic compounds (VOCs) produced by a wide array of plants and microorganisms. These compounds contribute significantly to the chemical profile of their environment, influencing aroma, flavor, and ecological interactions. As esters, they are formed from the condensation of an alcohol and a carboxylic acid; in this case, butyric acid is the common feature. While long-chain esters like tetradecyl butyrate are less volatile, shorter-chain butyrate esters are well-documented components of natural VOC profiles.

Volatile Organic Compound (VOC) Profiles in Plants and Microorganisms

In the plant kingdom, butyrate esters are key contributors to the characteristic aroma of many fruits. mdpi.com Their presence is a dynamic part of the ripening process, signaling maturity and influencing the sensory qualities that attract seed dispersers. mdpi.com For example, compounds like methyl butyrate and ethyl butyrate are important components of the aroma profile in strawberries, while butyl butyrate is found in apples and has a fresh, sweet, fruity scent. mdpi.comnih.gov Some ornamental plants, such as Spathiphyllum wallisii and Sansevieria trifasciata, have also been shown to emit butyl butyrate as part of their VOC profile. ashs.org

Microorganisms are also significant producers of volatile esters. Bacteria and yeasts synthesize these compounds as metabolic byproducts of fermentation. researchgate.net The production of specific esters depends on the microbial species, the available substrates (like sugars and amino acids), and environmental conditions. researchgate.net For instance, volatile short-chain fatty acids produced during primary fermentation can be converted by other microbes into esters like n-butyrate. mdpi.com

Interactive Data Table: Examples of Naturally Occurring Butyrate Esters

Butyrate EsterNatural SourcesSignificance
Methyl Butyrate Strawberry, Apple mdpi.comnih.govContributes to fruit aroma and flavor.
Ethyl Butyrate Strawberry, Apple mdpi.comnih.govKey component of fruit fragrance.
Butyl Butyrate Apple, various ornamental plants mdpi.comashs.orgProvides a fresh, sweet fruit aroma.
(Z)-3-Hexenyl Butyrate Tomato, Tea leaves nih.govInvolved in plant defense responses.
Heptyl Butyrate Mussels, various lures conicet.gov.arActs as an attractant for wasps.

Role in Inter-species Chemical Communication

The emission of butyrate esters is not merely a metabolic curiosity; these molecules serve as a form of chemical language, mediating interactions both within and between species.

In plants, these VOCs are crucial for defense and reproduction. The release of (Z)-3-hexenyl butyrate by tomato plants under attack by the pathogen Pseudomonas syringae has been shown to induce stomatal closure, a key defensive mechanism to prevent bacterial entry. nih.govoup.com This response highlights a sophisticated use of a volatile ester as a signaling molecule in plant immunity. nih.gov Furthermore, the fruity aromas produced by esters in ripening fruits serve to attract animals, which consume the fruit and disperse the seeds, aiding in plant reproduction. biorxiv.org

In the animal kingdom, these esters can act as pheromones or attractants. Heptyl butyrate, for example, has been identified as a component in lures effective at trapping social wasps, suggesting it plays a role in their chemical communication or foraging behavior. conicet.gov.ar

Within microbial ecosystems, particularly the human gut, the production of butyrate (the precursor to its esters) is a cornerstone of host-microbe communication. Butyrate produced by commensal bacteria serves as a primary energy source for colonocytes and modulates host immune responses, contributing to gut homeostasis. plos.orgbiorxiv.org This communication is vital for maintaining a healthy relationship between the host and its gut microbiota. plos.org

Biochemical Pathways for Butyrate and Ester Synthesis (Microbial)

The synthesis of butyrate in microbial communities, primarily in anaerobic environments like the gut, is accomplished through several distinct metabolic pathways. These pathways convert various substrates into the common intermediate butyryl-CoA, which is then transformed into butyrate. The subsequent esterification to form compounds like this compound involves a separate enzymatic step.

Acetyl-CoA Pathway and Butyryl-CoA Intermediates

The most prevalent route for butyrate production originates from the condensation of two acetyl-CoA molecules, which are typically derived from the breakdown of carbohydrates. nih.govmdpi.com This pathway is dominant in the gut microbiome, estimated to be present in about 24% of gut bacteria, particularly within the phylum Firmicutes. researchgate.netmdpi.com

The process involves a series of enzymatic reactions:

Thiolase catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. mdpi.com

β-hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. mdpi.com

Crotonase dehydrates 3-hydroxybutyryl-CoA to produce crotonyl-CoA. mdpi.com

Butyryl-CoA dehydrogenase (Bcd) , in conjunction with an electron-transferring flavoprotein complex (Etf), reduces crotonyl-CoA to butyryl-CoA. nih.govbiorxiv.org This is a key energy-conserving step in the pathway. nih.gov

Alternative Butyrate Biosynthesis Pathways (e.g., Glutarate, 4-Aminobutyrate, Lysine (B10760008) Pathways)

Besides the main acetyl-CoA pathway, microbes can produce butyrate from other substrates, primarily amino acids. nih.govfrontiersin.org These alternative pathways are less common but provide metabolic flexibility, allowing bacteria to produce butyrate from dietary proteins. nih.govresearchgate.net All these pathways eventually merge at the formation of the central intermediate, crotonyl-CoA. nih.govmdpi.com

Glutarate Pathway: This pathway utilizes glutamate, which is converted through several steps involving intermediates like 2-hydroxyglutarate and glutaconyl-CoA, before ultimately forming crotonyl-CoA. researchgate.netmdpi.com

4-Aminobutyrate (GABA) Pathway: This route starts with 4-aminobutyrate, which can be derived from glutamate. frontiersin.orgnih.gov Key steps involve the formation of 4-hydroxybutyrate and 4-hydroxybutyryl-CoA, which is then dehydrated to crotonyl-CoA. researchgate.netmdpi.com

Lysine Pathway: Certain bacteria can ferment the amino acid lysine to produce butyrate. frontiersin.org This pathway involves unique intermediates such as 3,5-diaminohexanoate (B231605) and 3-aminobutyryl-CoA before yielding crotonyl-CoA. researchgate.netmdpi.com

These amino acid-based pathways are notably found in phyla such as Fusobacteria and Bacteroidetes. nih.govmdpi.com

Interactive Data Table: Comparison of Microbial Butyrate Synthesis Pathways

PathwayPrimary Substrate(s)Key Intermediate(s)Common Microbial Phyla
Acetyl-CoA Pathway Carbohydrates, Acetate (B1210297), LactateAcetoacetyl-CoAFirmicutes researchgate.netmdpi.com
Glutarate Pathway Glutamate, other amino acidsGlutaconyl-CoAFirmicutes, Bacteroidetes nih.govmdpi.com
4-Aminobutyrate Pathway 4-Aminobutyrate (GABA), Glutamate4-Hydroxybutyryl-CoAFirmicutes, Fusobacteria, Bacteroidetes nih.govmdpi.com
Lysine Pathway Lysine, other amino acidsAcetoacetate, 3-Aminobutyryl-CoAFirmicutes, Fusobacteria, Bacteroidetes nih.govmdpi.com

Enzymatic Mechanisms and Gene Abundance in Microbial Communities

The final conversion of butyryl-CoA to butyrate is primarily catalyzed by two key enzymes:

Butyrate kinase (Buk): This enzyme facilitates a two-step process where butyryl-CoA is first converted to butyryl-phosphate by phosphotransbutyrylase (Ptb), and then butyrate kinase catalyzes the formation of butyrate, generating ATP. researchgate.netbiorxiv.org

Butyryl-CoA:acetate CoA-transferase (But): This is considered the predominant enzyme in the human colon. biorxiv.orgoup.com It transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. researchgate.netbiorxiv.org

The synthesis of butyrate esters, including long-chain variants like this compound, requires a subsequent enzymatic reaction. This is carried out by alcohol acyltransferases (AATs) or wax ester synthases (WS) . conicet.gov.ariastate.edu These enzymes catalyze the condensation of an acyl-CoA (like butyryl-CoA) with an alcohol (like tetradecanol) to form the corresponding ester. researchgate.netconicet.gov.ar The substrate specificity of these enzymes is broad; for example, the AtfA enzyme from Acinetobacter baylyi can utilize acyl-CoAs ranging from C2 to C20 and various long-chain alcohols. conicet.gov.ar

The functional capacity of a microbial community to produce butyrate can be assessed by measuring the abundance of key functional genes. The gene encoding butyryl-CoA:acetate CoA-transferase (but) is a widely used marker for this purpose. tandfonline.commdpi.com Studies using quantitative PCR (qPCR) to measure but gene abundance in fecal DNA have shown that its prevalence correlates with butyrate production capacity. oup.commdpi.comnih.gov Metagenomic analyses of human gut samples reveal that the acetyl-CoA pathway genes are the most abundant, followed by the lysine pathway genes, while the glutarate and 4-aminobutyrate pathways are present at lower abundances. nih.govasm.org This indicates that while multiple pathways exist, carbohydrate fermentation via the acetyl-CoA pathway is the primary driver of butyrate synthesis in the human gut. tandfonline.comasm.org

Environmental Fate and Degradation Mechanisms of Long-Chain Esters

Long-chain esters, such as this compound, are generally characterized by low water solubility and a high potential for adsorption to soil and sediment when released into the environment. santos.com Their environmental persistence is typically low, as they are considered to be readily biodegradable. santos.comontosight.aikao.comepa.govkao.com The primary degradation pathway involves an initial hydrolysis of the ester bond, followed by the separate degradation of the resulting alcohol and carboxylic acid. epa.govcanada.ca

Microbial Degradation Pathways (e.g., Beta-oxidation of Fatty Acids)frontiersin.org

The biodegradation of this compound is initiated by microbial enzymes, primarily esterases, which catalyze the hydrolysis of the ester linkage. This initial step breaks the compound into its constituent parts: tetradecanol (B45765) (a long-chain fatty alcohol) and butyric acid (a short-chain fatty acid).

Once liberated, these components are metabolized by microorganisms through distinct pathways. Butyric acid, a well-studied short-chain fatty acid (SCFA), is readily utilized by a wide range of microbes as a carbon and energy source. orffa.commdpi.com It is a key metabolite in anaerobic environments, such as the gut, and is metabolized by butyrate-producing bacteria like those from the Clostridium, Eubacterium, and Roseburia genera. frontiersin.org

The long-chain alcohol, tetradecanol, is typically oxidized first to its corresponding aldehyde and then to the carboxylic acid, tetradecanoic acid (myristic acid), by alcohol and aldehyde dehydrogenases, respectively. This resulting long-chain fatty acid (LCFA) then enters the beta-oxidation pathway.

Beta-oxidation is a major catabolic process for breaking down fatty acids. nih.govmdpi.com This cyclic pathway occurs within the mitochondria of eukaryotes and the cytoplasm of prokaryotes. mdpi.com In anaerobic environments, the degradation of LCFAs is carried out by syntrophic communities of bacteria, where proton-reducing acetogens, such as Syntrophomonas, work in concert with hydrogen-consuming microbes. asm.orgfrontiersin.org The process systematically shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA, NADH, and FADH2. mdpi.com

The key enzymatic steps in the beta-oxidation of tetradecanoic acid are outlined below:

StepEnzymeReactionProduct
1. Activation Acyl-CoA SynthetaseTetradecanoic acid is converted to tetradecanoyl-CoA.Tetradecanoyl-CoA
2. Oxidation Acyl-CoA DehydrogenaseTetradecanoyl-CoA is oxidized, forming a double bond.trans-Δ²-Enoyl-CoA
3. Hydration Enoyl-CoA HydrataseA water molecule is added across the double bond.L-β-Hydroxyacyl-CoA
4. Oxidation 3-Hydroxyacyl-CoA DehydrogenaseThe hydroxyl group is oxidized to a keto group.β-Ketoacyl-CoA
5. Thiolysis β-Ketoacyl-CoA ThiolaseThe chain is cleaved by a thiol group from another CoA molecule.Acetyl-CoA and Dodecanoyl-CoA (shortened by 2 carbons)

This cycle repeats, with the dodecanoyl-CoA produced in the first cycle serving as the substrate for the next. Each turn of the cycle generates one molecule of acetyl-CoA, which can then enter the citric acid cycle for energy production. For tetradecanoic acid (a C14 fatty acid), six cycles of beta-oxidation are required to completely break it down into seven molecules of acetyl-CoA.

Abiotic Environmental Transformation Processes

In addition to microbial activity, this compound can be transformed by non-biological processes in the environment, primarily hydrolysis, photolysis, and oxidation. nih.gov

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, this involves the cleavage of the ester bond to yield tetradecanol and butyric acid. This process can occur without microbial intervention. The rate of ester hydrolysis is significantly influenced by pH; it is generally slow at neutral pH but is catalyzed under acidic or alkaline conditions. nih.govepa.gov While generally slower than biodegradation, chemical hydrolysis can be a relevant degradation pathway in specific environmental compartments. nih.gov

Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by photons from sunlight. researchgate.net Esters can undergo direct photolysis if they absorb light in the solar spectrum or indirect photolysis through reactions with photochemically generated species like hydroxyl radicals (•OH). nih.govresearchgate.net For many organic compounds in aquatic systems or in the atmosphere, indirect photolysis is a significant transformation process. nih.gov The susceptibility of an ester to photolysis depends on its chemical structure and the presence of light-absorbing functional groups. researchgate.net Studies on other esters have shown that photolysis can be a primary abiotic degradation route in aqueous environments. epa.gov

Oxidation: Oxidation involves the reaction of the ester with environmental oxidants, such as atmospheric oxygen and ozone. mdpi.comcanada.ca The susceptibility of an ester to oxidation is largely dependent on its chemical structure. Esters containing carbon-carbon double bonds (unsaturation) are more readily oxidized. mdpi.com While this compound is a saturated ester, oxidation can still occur, particularly under conditions of high heat or in the presence of strong oxidizing agents or catalysts, potentially initiated by the formation of free radicals. mdpi.com

Industrial Chemical Applications and Material Science Research

Research on Esters as Specialty Chemical Intermediates

Esters, particularly those derived from fatty acids and alcohols, serve as versatile building blocks in organic synthesis. Their ester linkage can undergo various reactions, such as hydrolysis, transesterification, or reduction, to yield different functional groups, making them valuable intermediates for producing more complex molecules. Research into long-chain alkyl esters, like tetradecyl butyrate (B1204436), focuses on their potential to introduce specific hydrophobic characteristics or serve as precursors for specialty chemicals.

While specific research detailing tetradecyl butyrate's direct use as a primary chemical intermediate is not extensively documented in the provided sources, the broader class of fatty acid esters is recognized for this role. For instance, fatty acid esters are synthesized through the esterification of fatty acids with alcohols, a process involving proton transfer from an acid catalyst to the alcohol, followed by nucleophilic addition and water elimination europa.eu. These reactions are fundamental in creating diverse chemical structures. Studies on functionalizing long-chain olefins and fatty acid derivatives via boron intermediates uantwerpen.be or utilizing long-chain alkyl ether derivatives acs.org highlight the ongoing research into modifying long hydrocarbon chains, where esters can be key starting materials or products. The analysis of these intermediates often relies on techniques like Gas Chromatography (GC) nist.gov and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed structural information and purity assessments aocs.org.

Development of Esters as Bio-based Solvents and Lubricants

The growing demand for sustainable and environmentally friendly alternatives has spurred significant research into bio-based solvents and lubricants derived from esters. Long-chain alkyl esters, including those with tetradecyl chains, exhibit properties that make them attractive for these applications. They are often produced through transesterification processes using renewable feedstocks such as vegetable oils mdpi.combohrium.com.

Esters derived from fatty acids and polyols, such as trimethylolpropane (B17298) (TMP) esters, have demonstrated promising characteristics for bio-lubricant applications. These bio-lubricants can possess favorable flow properties, including good viscosity, high viscosity indices, and low pour points, which are comparable to or even better than conventional mineral oils mdpi.combohrium.commdpi.comchaincraft.com. For example, polyol esters derived from medium-chain fatty acids (MCFAs) can exhibit low viscosity, low pour points, and high thermal and oxidative stability, along with excellent biodegradability chaincraft.com. Monoesters are also utilized as base oils or additives in various lubricants, including metalworking fluids, hydraulic oils, and greases mdpi.com. Pelargonic acid esters, for instance, are explored for solvent manufacturing and green lubricating oil formulations, with their properties being significantly influenced by the structure of the alcohol used acs.org.

While direct performance data for this compound as a lubricant or solvent is not detailed in the provided snippets, its classification as a long-chain alkyl ester positions it within this research area. The general advantages of such esters include biodegradability and reduced environmental impact compared to petroleum-based products mdpi.combohrium.comchaincraft.com. However, their oxidation stability can be lower than mineral oils, a challenge being addressed through blending or chemical modifications mdpi.combohrium.com.

Data Table 1: Physicochemical Properties of Representative Long-Chain Esters in Lubricant Applications

PropertyThis compound (Estimated)Representative Bio-Lubricant Ester (e.g., TMP Ester)Conventional Mineral Oil (e.g., SN-150)Source(s)
Molecular FormulaC18H36O2Varies (e.g., C29H54O6 for TMP trioleate)N/A nist.govchemicalbook.innih.govebi.ac.uk for TDB; mdpi.combohrium.commdpi.com for others
Molecular Weight ( g/mol )~284.48Varies (e.g., ~546 for TMP trioleate)N/A nist.govchemicalbook.innih.govebi.ac.uk for TDB; mdpi.combohrium.commdpi.com for others
Viscosity IndexNot specifiedHighModerate to High mdpi.combohrium.commdpi.com
Pour PointNot specifiedLowModerate mdpi.combohrium.commdpi.com
Flash PointNot specifiedHighModerate to High mdpi.combohrium.commdpi.com
BiodegradabilityExpected to be goodHighLow mdpi.combohrium.comchaincraft.com
Oxidation StabilityNot specifiedModerate (lower than mineral oils)High mdpi.combohrium.com

Integration in Polymer Science and Coating Formulations

Esters play a significant role in polymer science and coating formulations, acting as monomers, plasticizers, or additives that enhance material properties. Long-chain alkyl esters, like this compound, can impart flexibility, improve film formation, and modify surface characteristics. Cellulose (B213188) esters, such as Cellulose Acetate (B1210297) Butyrate (CAB), are particularly well-established in coating applications chempoint.comatamanchemicals.comschem.net.

CAB, a semi-synthetic polymer derived from cellulose, is widely used as a binder and additive in coatings for various substrates atamanchemicals.comschem.net. Its unique structure, containing both acetate and butyrate functional groups, provides a balance of properties. CAB offers excellent solubility in a range of organic solvents, facilitating its use in coating and ink formulations schem.net. Research indicates that CAB improves coating properties such as hardness, leveling, resistance to solvents, clarity, and gloss atamanchemicals.comschem.net. It also contributes to faster solvent release, which shortens drying times chempoint.comschem.net. Furthermore, CAB can enhance film flexibility and abrasion resistance, reduce tack, and improve adhesion chempoint.com. These attributes make CAB valuable for applications requiring good construction performance and aesthetic appeal, such as in can coatings chempoint.com.

The general principle of using esters in polymer science involves tailoring their structure to achieve desired properties. For instance, the length of polymer side chains in cellulose derivatives can influence membrane properties like ion permeability and durability under hydrolytic conditions researchgate.net. While this compound itself is not explicitly mentioned as a direct polymer monomer, its long alkyl chain suggests potential as a plasticizer or modifier, similar to other long-chain esters, which can lower the glass transition temperature (Tg) and increase the flexibility of polymer matrices.

Data Table 2: Performance Benefits of Cellulose Acetate Butyrate (CAB) in Coating Formulations

Property EnhancedObserved BenefitSource(s)
GlossImproved gloss, smoothness, and distinctness of image chempoint.comschem.net
ClarityGreat clarity and non-yellowing properties chempoint.com
FlexibilityHigh flexibility with good abrasion resistance chempoint.com
AdhesionIncreased adhesion chempoint.com
Drying TimeFaster solvent release, shortening drying time chempoint.comschem.net
Leveling & Anti-saggingControls rheological properties for good construction performance, prevents sagging schem.net
Surface PropertiesLow surface energy leading to anti-sticking and easy-to-clean surfaces schem.net
Solvent ResistanceImproved resistance to solvents atamanchemicals.com
HardnessImproved hardness atamanchemicals.com

Analytical Applications in Industrial Quality Control and Process Monitoring

Esters, including this compound, are subject to analytical monitoring in industrial settings for quality control and process optimization. Analytical techniques such as Gas Chromatography (GC) are employed for the separation and quantification of esters, providing data on purity and composition nist.gov.

In industrial quality control, esters can be analyzed to ensure product specifications are met or to monitor process efficiency. For example, in the food industry, specific esters like monochloropropanediol esters (MCPDe) and glycidyl (B131873) esters (GE) are monitored due to their presence as unwanted by-products in refined oils thermofisher.com. Automated methods involving sample preparation and GC-MS analysis are crucial for accurate quantification.

Furthermore, the monitoring of ester-based fluids, such as phosphate (B84403) esters used in transformers, is critical for maintaining operational integrity fluitec.comfluidhandlingpro.com. Techniques like Membrane Patch Colorimetry (MPC) are used to assess varnish potential, employing cellulose-ester patches fluitec.com. Online dissolved gas analysis (DGA) is also employed, though interpretation for natural esters requires specific considerations due to their unique chemical composition compared to mineral oils fluidhandlingpro.com. The use of mixed cellulose esters (MCE) in fluid contamination monitors for colorimetric particle analysis highlights their role in industrial quality assurance merckmillipore.com.

The availability of detailed analytical data, such as ¹³C-NMR chemical shifts for long-chain compounds, aids in the characterization and quality assessment of ester-based materials and intermediates aocs.org. These analytical applications ensure that ester compounds meet stringent industrial standards and that manufacturing processes operate efficiently and reliably.

Q & A

Basic: What experimental methodologies are recommended for optimizing the synthesis of tetradecyl butyrate in microbial systems?

To optimize microbial synthesis, focus on genetic modifications of butyrate-producing strains (e.g., Eubacterium rectale or Faecalibacterium prausnitzii) to enhance butyryl-CoA:acetate CoA-transferase activity, a key enzyme in butyrate synthesis . Pair this with esterification protocols using lipases or chemical catalysts to combine butyrate with tetradecanol. Column chromatography (e.g., silica gel) is effective for purification, as demonstrated in analogous ester syntheses . Validate yield and purity via GC-MS or NMR.

Basic: How can researchers ensure accurate quantification of this compound in complex biological matrices?

Use proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS), which allows real-time detection of volatile esters like ethyl butyrate with high sensitivity . For non-volatile samples, employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish this compound from structurally similar lipids. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Basic: What in vitro models are suitable for preliminary testing of this compound’s bioactivity?

Use immortalized cell lines such as Caco-2 (intestinal epithelium) or HepG2 (liver) to assess absorption and metabolism. For anti-inflammatory studies, LPS-stimulated macrophages (e.g., RAW 264.7) can model cytokine suppression. Dose-response experiments should span 0.1–10 mM, with butyrate sodium salt as a positive control . Ensure assays include viability metrics (e.g., MTT) to differentiate cytotoxic vs. therapeutic effects .

Advanced: How can contradictory findings on this compound’s therapeutic effects (e.g., pro- vs. anti-tumor) be systematically addressed?

Contradictions often arise from concentration-dependent effects and cell-type specificity. For example, low-dose butyrate (≤1 mM) may activate estrogen receptor-α in MCF-7 breast cancer cells, promoting migration, while higher doses (≥5 mM) induce apoptosis . Design studies to:

  • Compare dose ranges across multiple cell lines.
  • Measure biomarkers like ERα phosphorylation and caspase-3 activation.
  • Use animal models (e.g., NAFLD mice ) to contextualize in vitro findings.

Advanced: What strategies resolve challenges in maintaining this compound stability during in vivo administration?

Encapsulate this compound in lipid nanoparticles or use enteric coatings to prevent gastric degradation. In rodent studies, intraperitoneal injection bypasses gastrointestinal metabolism and ensures systemic delivery . For oral administration, pair with fat-coated formulations (e.g., sodium butyrate embedded in triglycerides) to enhance intestinal absorption . Monitor plasma concentrations via serial sampling and LC-MS.

Advanced: How can microbial engineering improve the scalability of this compound production?

Engineer Clostridium spp. to overexpress thioesterases (e.g., tesB) for enhanced butyrate flux, and introduce alcohol dehydrogenases to convert endogenous fatty alcohols to tetradecanol. Use CRISPR-Cas9 to knock out competing pathways (e.g., acetate synthesis). Optimize bioreactor conditions (pH 6.5–7.0, anaerobic) to maximize titers . Compare productivity across batch vs. continuous fermentation systems.

Methodological: What statistical approaches are critical for validating this compound’s dose-dependent effects?

Apply nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For omics data (e.g., RNA-seq after treatment), apply false discovery rate (FDR) correction. Ensure replicates (n ≥ 3) and power analysis to determine sample size .

Methodological: How should researchers design experiments to assess this compound’s interaction with gut microbiota?

Use fecal slurry cultures from human donors or gnotobiotic mice colonized with defined microbial consortia. Supplement with this compound (0.5–2% w/v) and profile metabolites via 16S rRNA sequencing and SCFA quantification. Compare outcomes to butyrate-only controls to isolate ester-specific effects . Include metatranscriptomics to identify upregulated degradation pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.